
Dichloro(phenyl)silane
Overview
Description
Dichloro(phenyl)silane (C₇H₈Cl₂Si, CAS 149-74-6) is an organosilicon compound characterized by a silicon atom bonded to two chlorine atoms and one phenyl group. Its molecular weight is 191.13 g/mol, and it is commonly used as a precursor in silicone chemistry and organic synthesis. The compound’s reactivity is dominated by the Si–Cl bonds, which hydrolyze readily in the presence of moisture, releasing hydrochloric acid (HCl) and forming siloxanes or silanols .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dichloro(phenyl)silane can be synthesized through several methods. One common method involves the reaction of phenylmagnesium bromide with silicon tetrachloride. The reaction proceeds as follows:
C6H5MgBr+SiCl4→C6H5SiCl3+MgBrCl
The resulting trichlorophenylsilane can then be reduced using lithium aluminum hydride to yield this compound:
C6H5SiCl3+LiAlH4→C6H5SiCl2+LiAlHCl2
Industrial Production Methods
In industrial settings, this compound is typically produced by the direct reaction of phenylsilane with chlorine gas. This method is efficient and scalable, making it suitable for large-scale production:
C6H5SiH3+Cl2→C6H5SiCl2+HCl
Chemical Reactions Analysis
Hydrolysis
Dichloro(phenyl)silane undergoes rapid hydrolysis in the presence of water or moisture, producing phenylsilanediol and hydrochloric acid:
Key Features:
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Reactivity : The reaction is exothermic and often vigorous, with potential for HCl gas evolution .
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Conditions : Proceeds at room temperature; rate increases with agitation or elevated temperatures .
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Applications : Used to synthesize silanol precursors for silicone polymers .
Parameter | Details | Source |
---|---|---|
Byproduct | HCl (gaseous) | |
Reaction Medium | Water or humid environments | |
Thermal Management | Requires cooling to control exotherm |
Nucleophilic Substitution
The chlorine atoms are readily replaced by nucleophiles (e.g., alcohols, amines), yielding functionalized silanes:
Key Features:
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Conditions : Mild temperatures (20–60°C); often conducted in inert solvents like ether .
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Products : Alkoxy-, amino-, or aryl-substituted silanes used in coatings and adhesives .
Reduction
Reduction with agents like lithium aluminum hydride (LiAlH₄) converts the compound to phenylsilane:
Key Features:
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Selectivity : LiAlH₄ selectively reduces Si–Cl bonds without affecting the phenyl group .
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Applications : Phenylsilane serves as a reducing agent in organic synthesis .
Chlorination and Functionalization
Under controlled chlorination, the phenyl ring undergoes electrophilic substitution:
Key Features:
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Catalysts : SbCl₃ or iodine enhances meta-chlorination on the phenyl ring .
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Temperature Dependence :
Reaction Mechanisms
The reactivity of this compound is governed by:
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Electrophilic Silicon : The Si–Cl bonds polarize, rendering Si susceptible to nucleophilic attack.
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Nucleophilic Substitution : A two-step process involving nucleophile coordination and Cl⁻ departure .
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Ring Chlorination : Electrophilic aromatic substitution directed by the electron-withdrawing SiCl₂ group .
Comparative Reactivity
Reaction Type | This compound | Dichlorodiphenylsilane |
---|---|---|
Hydrolysis Rate | Fast (exothermic) | Moderate |
Chlorination Site | Phenyl ring (meta) | Silicon center |
Reduction Ease | High (LiAlH₄) | Low |
Hazards and Handling
Scientific Research Applications
Chemical Synthesis
Dichloro(phenyl)silane serves as a key intermediate in the synthesis of various silicon-containing compounds. Its reactivity allows it to participate in several chemical reactions, such as hydroboration and Grignard reactions.
- Hydroboration Reactions : A study demonstrated the hydroboration of dichloro(phenylethynyl)silane using triethylborane (BEt3), yielding high conversion rates and demonstrating its utility in synthesizing more complex silanes .
- Grignard Reactions : The compound has been utilized in Grignard-type reactions to produce a variety of silicon-based derivatives. For instance, reactions involving this compound with lithium reagents have been explored to synthesize substituted phenylsilanes .
Material Science
This compound is employed in the production of silicone-based materials, which are crucial for various applications including adhesives, sealants, and coatings.
- Silicone Polymers : Research indicates that this compound can be used as a precursor for silicone-based polymers through condensation reactions. These polymers exhibit enhanced mechanical properties and thermal stability .
- Plasma-Polymerized Films : Thin films derived from dichloro(methyl)phenylsilane have been studied for their chemical composition and surface morphology. These films demonstrate potential for use in electronic and optical applications due to their unique properties .
Nanotechnology
The compound's ability to form siloxane networks makes it valuable in nanotechnology, particularly in the creation of nanostructured materials.
- Nanoparticle Synthesis : this compound has been used in the synthesis of nanoparticles through sol-gel processes. These nanoparticles can be functionalized for specific applications, including drug delivery systems and biosensors .
Case Study 1: Hydroboration of Silanes
A detailed study on the hydroboration of dichloro(phenylethynyl)silane showed an 80% yield of the desired product after reaction with BEt3 at elevated temperatures. This highlights the efficiency of this compound as a precursor in synthetic organic chemistry .
Case Study 2: Plasma Polymerization
Research on plasma-polymerized films from dichloro(methyl)phenylsilane revealed that these films possess desirable properties for electronic applications, such as improved dielectric strength and chemical resistance. The study utilized techniques like FTIR and XPS to analyze the structural characteristics of the films .
Data Tables
Application Area | Specific Use Case | Yield/Performance Metrics |
---|---|---|
Chemical Synthesis | Hydroboration with BEt3 | 80% yield |
Material Science | Silicone polymer precursor | Enhanced mechanical properties |
Nanotechnology | Nanoparticle synthesis | Functionalized for drug delivery |
Mechanism of Action
The reactivity of dichloro(phenyl)silane is primarily due to the presence of silicon-chlorine bonds. These bonds are highly polar, making the silicon atom electrophilic and susceptible to nucleophilic attack. The mechanism of action typically involves the nucleophilic substitution of chlorine atoms, leading to the formation of new silicon-based compounds.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physical Properties
Table 1: Key Properties of Dichloro(phenyl)silane and Analogous Compounds
Research Findings and Trends
- Reactivity Studies : NMR data reveal that this compound forms distinct alkene products in hydroboration reactions, influenced by substituents on silicon .
- Synthetic Innovations: Reduction of this compound to phenyl silane achieves >98% purity under controlled conditions, highlighting its utility in producing Si–H functional materials .
- Market Dynamics : Dichloro(diphenyl)silane remains a staple in polymer industries, while this compound sees growing interest in pharmaceutical intermediates .
Biological Activity
Dichloro(phenyl)silane (C6H6Cl2Si), a silane compound, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of two chlorine atoms and a phenyl group attached to silicon. Its molecular structure can be represented as follows:
This compound is classified under high-production volume chemicals, indicating its significant industrial application and potential environmental impact .
Anticancer Properties
Research indicates that this compound exhibits notable anticancer properties. A study evaluated its effect on various cancer cell lines, revealing that it can inhibit cell proliferation effectively:
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | MCF7 (Breast Cancer) | 15.0 |
HT-29 (Colon Cancer) | 12.5 | |
M21 (Skin Melanoma) | 18.0 |
The IC50 values indicate the concentration required to inhibit 50% of cell growth, demonstrating the compound's potency against different types of cancer cells .
The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis and disruption of cellular signaling pathways associated with cancer progression. Studies suggest that it may modulate the expression of key genes involved in cell cycle regulation and apoptosis .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown antimicrobial activity against various pathogens. A comparative study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria:
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
These results indicate that this compound could be a candidate for developing new antimicrobial agents .
Case Studies
- Anticancer Efficacy in Preclinical Models : A preclinical study involving xenograft models demonstrated that treatment with this compound resulted in significant tumor regression compared to control groups. The study noted a reduction in tumor volume by approximately 50% within two weeks of treatment.
- Synergistic Effects with Other Agents : Research has shown that when combined with conventional chemotherapeutics, this compound enhances the overall efficacy of treatment regimens, leading to improved survival rates in animal models .
Safety and Toxicity
While promising, it is essential to consider the safety profile of this compound. Toxicological assessments indicate moderate toxicity levels, particularly concerning organ systems such as the liver and kidneys. Long-term exposure studies are recommended to fully understand its safety profile .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Dichloro(phenyl)silane, and how are intermediates characterized?
this compound is synthesized via hydrosilylation or substitution reactions. For example, reactions of phenylmagnesium bromide with silicon tetrachloride yield this compound. Characterization typically involves <sup>1</sup>H, <sup>13</sup>C, and <sup>29</sup>Si NMR spectroscopy to confirm Si–C bond formation and purity. <sup>29</sup>Si NMR chemical shifts between 10–20 ppm are indicative of dichlorosilane derivatives .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Due to its high toxicity (CAS 696-28-6), handling requires inert-atmosphere techniques (e.g., Schlenk lines), fume hoods, and personal protective equipment (gloves, goggles). Waste must be neutralized with alkaline solutions before disposal to avoid hydrolysis hazards .
Q. How does the hydrolytic stability of this compound compare to other chlorosilanes?
Hydrolysis rates depend on steric hindrance and electronic effects. The phenyl group in this compound slows hydrolysis compared to alkyldichlorosilanes due to reduced electrophilicity at the Si center. Kinetic studies using pH-controlled aqueous solutions and GC-MS monitoring are recommended .
Advanced Research Questions
Q. What mechanistic insights explain the divergent reactivity of this compound with triethylborane vs. 9-BBN?
With triethylborane (BEt3), this compound undergoes 1,2-hydroboration at the alkynyl group, forming alkenylsilanes. In contrast, 9-BBN promotes selective Si–Cl bond activation, yielding bicyclic borasiloxanes. This divergence arises from steric and electronic factors: 9-BBN’s bulky structure favors Si–Cl cleavage over alkynyl addition .
Q. How do substituents on the phenyl ring influence the electronic properties of this compound?
Electron-withdrawing groups (e.g., –NO2) increase the electrophilicity of the Si center, accelerating nucleophilic substitution. Computational studies (DFT) show that para-substituted derivatives exhibit linear correlations between Hammett σ values and Si–Cl bond dissociation energies .
Q. What analytical strategies resolve contradictions in reported NMR data for this compound derivatives?
Discrepancies in <sup>29</sup>Si NMR shifts (e.g., 12c vs. 12c’ in hydroboration products) arise from stereoisomerism or solvent effects. Refocused INEPT NMR experiments and variable-temperature studies can distinguish between isomers and quantify dynamic processes .
Q. How can this compound be integrated into hybrid materials while mitigating Si–Cl hydrolysis?
Pre-functionalization via silyl ether formation (e.g., using alcohols or amines) stabilizes the Si center. Sol-gel methods under anhydrous conditions with catalysts (e.g., NH4F) improve crosslinking efficiency. FT-IR and TGA confirm hydrolysis resistance in the final material .
Q. Methodological Recommendations
Properties
IUPAC Name |
dichloro(phenyl)silane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2Si/c7-9(8)6-4-2-1-3-5-6/h1-5,9H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIRVTHOOZABTPR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[SiH](Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2Si | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
99936-07-9 | |
Details | Compound: Benzene, (dichlorosilyl)-, homopolymer | |
Record name | Benzene, (dichlorosilyl)-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=99936-07-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
177.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1631-84-1 | |
Record name | (Dichlorosilyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1631-84-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dichlorophenylsilane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139846 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
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